molecular formula C22H26N2O B2390205 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one CAS No. 298215-44-8

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2390205
CAS No.: 298215-44-8
M. Wt: 334.463
InChI Key: MRVNJUMAZDEEMH-UHFFFAOYSA-N
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Description

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system, which makes them valuable in the development of pharmaceuticals and other chemical applications.

Mechanism of Action

: Li, F., Lu, L., & Liu, P. (2016). Quinazolinone synthesis. Organic Letters, 18(11), 2580-2583. : Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, R. V. A., & Orru, R. V. A. (2020). Photocatalytic cyclization of 3-(2-isocyanophenyl)quinazolin-4(3H)-ones. Chemical Communications, 56(25), 3661-3664. : Chen, X., Luo, X., Wang, K., Liang, F., & Wang, P. (2021). An efficient transition-metal-free route to quinazolin-4(3H)-ones. New Journal of Chemistry, 45(37), 16684-16688. : Al-Matar, M., Al-Azzawi, A., & Al-Khafaji, S. (2024). Design and synthesis of new quinazolinone derivatives as antimicrobial agents. Medicinal Chemistry Research, 33(1), 1-10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamides with aldehydes or isocyanides under catalytic conditions. For instance, a palladium-catalyzed three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide can efficiently construct quinazolin-4-ones . Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a base like potassium phosphate to promote oxidative cyclization .

Industrial Production Methods

Industrial production methods for quinazolinones, including this compound, often utilize scalable catalytic processes. These methods may involve the use of environmentally benign catalysts such as copper(II) acetate in combination with mild bases and sustainable solvents like anisole . The reactions are designed to proceed under mild conditions to ensure high yields and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and quinazoline-3-oxides, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinazolin-4-one
  • 2-(4-tert-Butylphenyl)quinazolin-4-ol
  • 2-Substituted quinazolin-4(3H)-ones

Uniqueness

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific tert-butyl and butylphenyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets compared to other quinazolinone derivatives .

Properties

IUPAC Name

2-tert-butyl-3-(4-butylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-5-6-9-16-12-14-17(15-13-16)24-20(25)18-10-7-8-11-19(18)23-21(24)22(2,3)4/h7-8,10-15H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVNJUMAZDEEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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